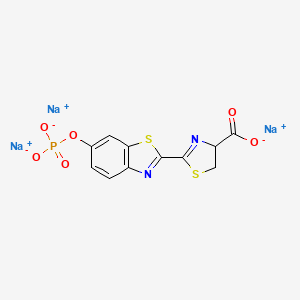

D-Luciferin phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

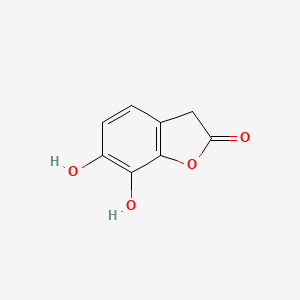

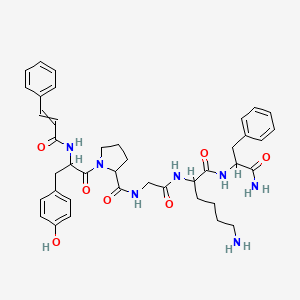

D-Luciferin phosphate is a derivative of D-Luciferin, a naturally occurring compound found in bioluminescent organisms such as fireflies. This compound is widely used in scientific research due to its ability to produce light through a chemical reaction catalyzed by the enzyme luciferase. The light emission is utilized in various applications, including bioimaging, gene expression studies, and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Luciferin phosphate typically involves the phosphorylation of D-Luciferin. One common method is the reaction of D-Luciferin with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

D-Luciferin phosphate undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by luciferase, this compound is oxidized in the presence of oxygen, adenosine triphosphate (ATP), and magnesium ions (Mg2+), resulting in light emission.

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield D-Luciferin.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Requires luciferase, oxygen, ATP, and Mg2+.

Hydrolysis: Can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Involves nucleophiles such as amines or alcohols.

Major Products

Oxidation: Produces oxyluciferin and light.

Hydrolysis: Yields D-Luciferin.

Substitution: Forms various substituted derivatives of D-Luciferin.

Scientific Research Applications

D-Luciferin phosphate has a wide range of applications in scientific research:

Bioimaging: Used in in vivo imaging to monitor biological processes in real-time.

Gene Expression Studies: Acts as a reporter molecule to study gene expression and regulation.

Drug Discovery: Utilized in high-throughput screening assays to identify potential drug candidates.

Environmental Monitoring: Employed in biosensors to detect pollutants and toxins.

Mechanism of Action

The mechanism of action of D-Luciferin phosphate involves its oxidation by luciferase. The enzyme catalyzes the conversion of this compound to oxyluciferin in the presence of oxygen, ATP, and Mg2+. This reaction produces light, which can be detected and measured. The light emission is proportional to the amount of this compound present, making it a valuable tool for quantitative analysis.

Comparison with Similar Compounds

Similar Compounds

Coelenterazine: Another bioluminescent substrate used in marine organisms.

Bacterial Luciferin: Found in bioluminescent bacteria.

Cypridina Luciferin: Used by certain marine organisms.

Uniqueness

D-Luciferin phosphate is unique due to its high quantum yield and stability, making it ideal for various applications. Unlike other luciferins, it is widely used in terrestrial organisms and has been extensively studied, providing a wealth of knowledge about its properties and applications.

Properties

IUPAC Name |

trisodium;2-(6-phosphonatooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWNEBIRLVIOBC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2Na3O6PS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13393471.png)

![[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate](/img/structure/B13393489.png)

![(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate](/img/structure/B13393493.png)

![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol](/img/structure/B13393494.png)

![(2R)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B13393510.png)

![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)